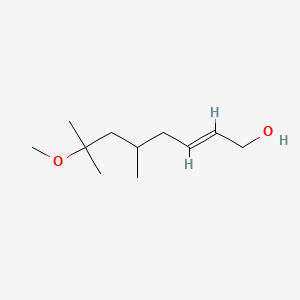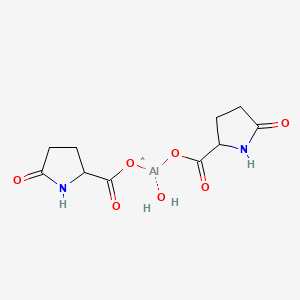![molecular formula C21H20N4O3S B12651097 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,4-c]pyridine core, which is a fused ring system combining pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and subsequent functionalization. One common synthetic route includes:
-
Formation of the Pyrrolo[3,4-c]pyridine Core
- Starting materials: Pyrrole and pyridine derivatives.
- Reaction conditions: Cyclization reactions under acidic or basic conditions, often using catalysts such as palladium or copper.
-
Functionalization
- Introduction of the carboxamide group: This can be achieved through amide coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Sulfonylation: The introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Products: Oxidized derivatives of the original compound, potentially altering the functional groups present.
-
Reduction
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Often performed in anhydrous solvents under inert atmosphere.
- Products: Reduced forms of the compound, such as amine derivatives from amide groups.
-
Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Varies widely depending on the specific substitution reaction.
- Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.
作用機序
The mechanism of action of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide: A simpler analog without the additional functional groups.
Pyrrolo[3,4-c]pyridine derivatives: Compounds with different substituents on the pyrrolo[3,4-c]pyridine core.
Sulfonyl-substituted pyridines: Compounds with sulfonyl groups attached to pyridine rings.
Uniqueness
The uniqueness of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- lies in its combination of functional groups and ring structure. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its structure also provides opportunities for further functionalization, enabling the development of new derivatives with enhanced properties.
特性
分子式 |
C21H20N4O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-[[4-(6-methylpyridin-3-yl)sulfonylphenyl]methyl]-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-15-2-5-20(12-23-15)29(27,28)19-6-3-16(4-7-19)10-24-21(26)25-13-17-8-9-22-11-18(17)14-25/h2-9,11-12H,10,13-14H2,1H3,(H,24,26) |
InChIキー |
AXOSMMGWCJFHKI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)N3CC4=C(C3)C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)








